6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole
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Overview
Description
6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is a heterocyclic compound that contains bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with amino acid residues within the active sites of target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(difluoromethyl)-1H-indole
- 6-Bromo-1-hydroxyisoquinoline
- 6-Cyclopropyl-1,4-benzodioxane
Uniqueness
6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
2680530-90-7 |
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Molecular Formula |
C8H4BrF2IN2 |
Molecular Weight |
372.9 |
Purity |
95 |
Origin of Product |
United States |
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